molecular formula C36H59NO5 B12409191 2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid

2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid

Cat. No.: B12409191
M. Wt: 585.9 g/mol
InChI Key: CLKCLHBPLVDIOB-SUZUPGMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of the core cyclopenta[a]chrysene structure, followed by the introduction of various functional groups. Key steps may include:

    Cyclization Reactions: Formation of the cyclopenta[a]chrysene core through cyclization of appropriate precursors.

    Functional Group Introduction: Addition of butanoyloxy, pentamethyl, and propan-2-yl groups through specific reactions such as esterification, alkylation, and acylation.

    Final Coupling: Coupling of the aminoacetic acid moiety to the cyclopenta[a]chrysene core using peptide coupling reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Implementation of advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanoyloxy and pentamethyl groups.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. Key pathways involved may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Receptor Modulation: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Uniqueness: This compound’s uniqueness lies in its highly complex structure, which provides a diverse range of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets sets it apart from simpler compounds.

Properties

Molecular Formula

C36H59NO5

Molecular Weight

585.9 g/mol

IUPAC Name

2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid

InChI

InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24?,25?,26?,27+,30?,33-,34+,35+,36-/m0/s1

InChI Key

CLKCLHBPLVDIOB-SUZUPGMJSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1CC[C@@]2(C3CCC4C5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C

Canonical SMILES

CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C

Origin of Product

United States

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